molecular formula C9H6Cl2N4O B3728248 2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

Cat. No.: B3728248
M. Wt: 257.07 g/mol
InChI Key: JBWLOGQUGFCCAH-LZWSPWQCSA-N
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Description

2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring and dichlorophenol moiety, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O/c10-7-1-6(2-8(11)9(7)16)3-14-15-4-12-13-5-15/h1-5,16H/b14-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWLOGQUGFCCAH-LZWSPWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Cl)O)Cl)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol typically involves the reaction of 2,6-dichlorophenol with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of the triazole compound. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of advanced techniques like microwave-assisted synthesis or high-pressure reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of phenolic derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the dichlorophenol moiety can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichlorophenolindophenol: A redox indicator used in photosynthesis studies.

    2,6-dichloroquinone-4-chloroimide: Used as a colorimetric indicator for phenolic compounds.

Uniqueness

2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is unique due to its combination of a triazole ring and dichlorophenol moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
Reactant of Route 2
2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

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